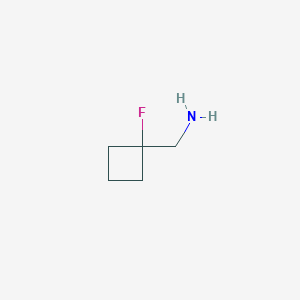

(1-Fluorocyclobutyl)methanamine

Vue d'ensemble

Description

(1-Fluorocyclobutyl)methanamine is a useful research compound. Its molecular formula is C5H10FN and its molecular weight is 103.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(1-Fluorocyclobutyl)methanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in research and clinical settings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a fluorine atom and an amine functional group. The chemical structure can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 105.13 g/mol

This unique structure contributes to its biological activity, particularly in targeting specific receptors or pathways within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanol derivatives with fluorinating agents. The process can be optimized to yield high purity and specific isomeric forms, which are critical for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, particularly in the context of amine transporters.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant uptake in various cancer cell lines, indicating its potential as a radiotracer for imaging purposes. For instance, studies involving [^18F]FACBC (a radiolabeled derivative) have shown enhanced uptake in prostate cancer cells compared to normal tissues, suggesting its utility in cancer diagnostics .

In Vivo Studies

Animal models have been employed to assess the biodistribution and therapeutic efficacy of this compound. For example, biodistribution studies in rat models indicated preferential accumulation in tumor tissues, supporting its application as a targeted imaging agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

- Prostate Cancer Imaging : A notable study utilized anti-1-amino-3-[^18F]fluorocyclobutane-1-carboxylic acid (FACBC) for PET imaging in prostate cancer patients. Results showed that FACBC provided clearer images with higher tumor-to-background ratios compared to traditional imaging agents like [^18F]FDG .

- Tumor Localization : In another case study involving glioblastoma multiforme patients, [^18F]FACBC demonstrated significant tumor localization capabilities, making it a promising candidate for non-invasive tumor assessment .

Data Tables

Applications De Recherche Scientifique

Radiopharmaceutical Development

One of the most promising applications of (1-Fluorocyclobutyl)methanamine is in the field of radiopharmaceuticals. Fluorinated compounds are often used in positron emission tomography (PET) imaging due to their favorable pharmacokinetics. For instance, derivatives of this compound can be labeled with radioactive isotopes like , enhancing their utility as imaging agents for detecting tumors and other pathological conditions .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and schizophrenia. The unique structure may allow for selective binding to specific receptor subtypes, potentially leading to fewer side effects compared to traditional medications .

Anticancer Research

The compound's ability to penetrate biological membranes and interact with cellular targets makes it a candidate for anticancer drug development. Studies have shown that fluorinated amino acids can enhance tumor imaging and may also possess direct cytotoxic effects on cancer cells. Ongoing research aims to evaluate the efficacy of this compound derivatives in preclinical models of various cancers .

Case Study 1: PET Imaging with Fluorinated Amino Acids

A study evaluated the use of fluorinated amino acids, including derivatives of this compound, in PET imaging for brain tumors. The results demonstrated that these compounds could achieve high tumor-to-background ratios, facilitating better visualization of malignant tissues during imaging procedures .

Case Study 2: Neuropharmacological Effects

In a series of experiments assessing the neuropharmacological properties of this compound analogs, researchers found that certain derivatives exhibited significant binding affinity to dopamine receptors. This binding profile suggests potential therapeutic applications in managing disorders characterized by dopaminergic dysregulation .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Radiopharmaceuticals | Use in PET imaging as a tracer for tumors | Enhanced detection sensitivity |

| Neuropharmacology | Interaction with neurotransmitter receptors | Targeted treatment with fewer side effects |

| Anticancer Research | Investigating cytotoxic effects on cancer cells | Potential new therapies for resistant cancers |

Propriétés

IUPAC Name |

(1-fluorocyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5(4-7)2-1-3-5/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWAZRQVBUSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.